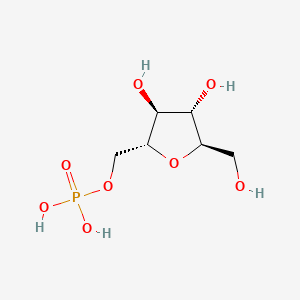

2,5-Anhydromannitol 1-phosphate

Overview

Description

Synthesis Analysis

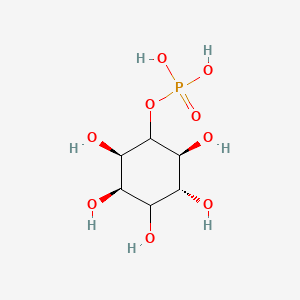

The synthesis of 2,5-Anhydromannitol 1-phosphate involves the conversion of 2,5-anhydro-D-mannitol (also known as 2,5-AM) to its phosphorylated forms. Isolated rat hepatocytes enzymatically convert 2,5-AM to 2,5-anhydromannitol-1-P and 2,5-anhydro-mannitol-1,6-P2 . These phosphorylated metabolites play crucial roles in subsequent biochemical reactions.

Chemical Reactions Analysis

Scientific Research Applications

Cancer Research and Detection

2,5-Anhydromannitol 1-phosphate has been studied for its potential in cancer detection. It’s used to synthesize novel fructose mimics based on the 2,5-anhydromannitol scaffold, which selectively bind to the GLUT5 transporter . This is significant because GLUT5 is primarily a fructose transporter, and its mRNA levels are elevated in human breast cancer cells . By inhibiting fructose uptake through GLUT5, these compounds could serve as biomarkers for early cancer detection .

Metabolic Studies

In hepatocytes, 2,5-Anhydromannitol 1-phosphate affects carbohydrate metabolism. It’s converted to its monophosphate and bisphosphate forms within cells, influencing the activity of enzymes like phosphofructokinase-1 and fructose 1,6-bisphosphatase . These interactions provide insights into the regulation of carbohydrate metabolism and the potential therapeutic targeting of metabolic pathways .

Antimetabolic Effects

As an antimetabolic fructose analogue, 2,5-Anhydromannitol has been shown to increase food intake in rats by inhibiting gluconeogenesis and glycogenolysis in the liver . This effect is mediated through its phosphorylation in the liver, which decreases available ATP and signals eating behavior through a vagal nerve mechanism .

Drug Targeting and Design

The molecule’s structure allows for the design of selective drugs targeting specific metabolic pathways. By understanding how 2,5-Anhydromannitol 1-phosphate interacts with various enzymes, researchers can develop drugs that modulate these interactions for therapeutic purposes .

Molecular Dynamics and Simulation

2,5-Anhydromannitol 1-phosphate is used in molecular docking and dynamics simulations to gain better insight into hexose – GLUT interactions . This helps in understanding the ligand’s preference for GLUT5 over other GLUTs, which is crucial for designing selective therapeutic agents .

Enzyme Regulation

The phosphorylated metabolites of 2,5-Anhydromannitol 1-phosphate play a role in the allosteric regulation of enzymes involved in carbohydrate metabolism . This has implications for understanding diseases like diabetes, where enzyme regulation is disrupted .

Nutritional Studies

Given its impact on food intake and metabolic pathways, 2,5-Anhydromannitol 1-phosphate can be used in nutritional studies to explore the relationship between diet, metabolism, and energy balance .

Pharmacological Research

The compound’s ability to affect ATP levels and enzyme activity makes it a valuable tool in pharmacological research. It can be used to study the effects of drug candidates on cellular metabolism and energy utilization .

Mechanism of Action

Target of Action

The primary targets of 2,5-Anhydromannitol 1-phosphate are enzymes involved in carbohydrate metabolism, including phosphofructokinase-1 and fructose 1,6-bisphosphatase . These enzymes play crucial roles in the regulation of glucose levels in the body .

Mode of Action

2,5-Anhydromannitol 1-phosphate interacts with its targets by acting as a competitive inhibitor. It is phosphorylated by phosphofructokinase-1 at a rate less than that for fructose-6-P but is stimulated by fructose-2,6-P2 . High concentrations of 2,5-Anhydromannitol 1,6-P2 inhibit phosphofructokinase-1 . Additionally, rat liver fructose 1,6-bisphosphatase is inhibited competitively by 2,5-Anhydromannitol 1,6-P2 .

Biochemical Pathways

2,5-Anhydromannitol 1-phosphate affects the glycolytic and gluconeogenic pathways. It inhibits gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It also blocks the ability of glucagon to stimulate gluconeogenesis and inhibit lactate production from dihydroxyacetone .

Result of Action

The molecular and cellular effects of 2,5-Anhydromannitol 1-phosphate’s action include decreased blood glucose levels and increased lactate formation . It also decreases cellular fructose 2,6-bisphosphate content in hepatocytes .

properties

IUPAC Name |

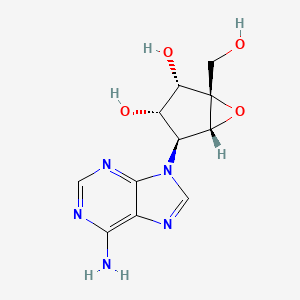

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966346 | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydromannitol 1-phosphate | |

CAS RN |

52011-52-6 | |

| Record name | 2,5-Anhydromannitol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)

![2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine](/img/structure/B1213560.png)